molecular formula C20H16F4N2O B13431993 2-[4-(3,3-Difluoropyrrolidine-1-yl)phenyl]-3-methyl-5,7-difluoroquinoline-4(1H)-one

2-[4-(3,3-Difluoropyrrolidine-1-yl)phenyl]-3-methyl-5,7-difluoroquinoline-4(1H)-one

Cat. No.: B13431993
M. Wt: 376.3 g/mol
InChI Key: FFUXCAUWEZSJRC-UHFFFAOYSA-N
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Description

2-[4-(3,3-Difluoropyrrolidine-1-yl)phenyl]-3-methyl-5,7-difluoroquinoline-4(1H)-one is a complex organic compound that features a quinoline core substituted with difluoropyrrolidine and difluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(3,3-Difluoropyrrolidine-1-yl)phenyl]-3-methyl-5,7-difluoroquinoline-4(1H)-one typically involves multiple steps. One common approach is to start with the quinoline core, which can be synthesized through a series of cyclization reactions. The difluoropyrrolidine and difluorophenyl groups are then introduced via nucleophilic substitution reactions. The reaction conditions often involve the use of palladium catalysts and high temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in optimizing reaction conditions and scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

2-[4-(3,3-Difluoropyrrolidine-1-yl)phenyl]-3-methyl-5,7-difluoroquinoline-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the quinoline core or the substituents.

    Substitution: Nucleophilic and electrophilic substitution reactions are common for modifying the difluoropyrrolidine and difluorophenyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, hydrogen gas for reduction, and various oxidizing agents. The reactions are typically carried out under controlled temperatures and pressures to ensure high selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents to the difluoropyrrolidine and difluorophenyl groups .

Scientific Research Applications

2-[4-(3,3-Difluoropyrrolidine-1-yl)phenyl]-3-methyl-5,7-difluoroquinoline-4(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(3,3-Difluoropyrrolidine-1-yl)phenyl]-3-methyl-5,7-difluoroquinoline-4(1H)-one involves its interaction with specific molecular targets. The difluoropyrrolidine and difluorophenyl groups enhance the compound’s ability to bind to certain enzymes or receptors, thereby modulating their activity. The quinoline core plays a crucial role in stabilizing the compound’s structure and facilitating its interaction with biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(3,3-Difluoropyrrolidine-1-yl)phenyl]-3-methyl-5,7-difluoroquinoline-4(1H)-one is unique due to its combination of a quinoline core with difluoropyrrolidine and difluorophenyl groups. This unique structure imparts specific chemical and biological properties that make it valuable for various applications in research and industry .

Properties

Molecular Formula

C20H16F4N2O

Molecular Weight

376.3 g/mol

IUPAC Name

2-[4-(3,3-difluoropyrrolidin-1-yl)phenyl]-5,7-difluoro-3-methyl-1H-quinolin-4-one

InChI

InChI=1S/C20H16F4N2O/c1-11-18(25-16-9-13(21)8-15(22)17(16)19(11)27)12-2-4-14(5-3-12)26-7-6-20(23,24)10-26/h2-5,8-9H,6-7,10H2,1H3,(H,25,27)

InChI Key

FFUXCAUWEZSJRC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC2=C(C1=O)C(=CC(=C2)F)F)C3=CC=C(C=C3)N4CCC(C4)(F)F

Origin of Product

United States

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